CAS number 90608-70-1 properties and hazards
CAS number 90608-70-1 properties and hazards
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-Cyclohexyl-1,2-propanedione 2-oxime (CAS 90608-70-1)
Executive Summary
In the landscape of specialized organic building blocks, α -keto oximes occupy a privileged position due to their dual reactivity profiles. 1-Cyclohexyl-1,2-propanedione 2-oxime (CAS 90608-70-1) is a highly versatile vicinal dicarbonyl monoxime. For researchers and drug development professionals, this compound serves two primary functions: it acts as a robust bidentate ligand in transition metal coordination chemistry, and it functions as a critical intermediate for the synthesis of complex nitrogenous heterocycles, such as pyrazines, which are ubiquitous in modern pharmacophores[1].
This guide provides an in-depth analysis of the compound's structural dynamics, mechanistic utility, and validated experimental workflows, designed to empower application scientists with field-proven insights.
Physicochemical Properties & Structural Dynamics
Understanding the baseline physicochemical properties of CAS 90608-70-1 is essential for predicting its behavior in complex reaction matrices. The presence of the bulky cyclohexyl group adjacent to the dicarbonyl system introduces significant steric parameters that dictate the preferred E/Z stereochemistry of the oxime group, subsequently influencing its chelating bite angle.
Table 1: Quantitative and Structural Data Summary
| Parameter | Specification / Value |
| Chemical Name | 1-Cyclohexyl-1,2-propanedione 2-oxime |
| CAS Registry Number | 90608-70-1 |
| Molecular Formula | C9H15NO2 |
| Molecular Weight | 169.225 g/mol |
| Structural Class | α -Keto oxime (Vicinal dicarbonyl monoxime) |
| Hydrogen Bond Donors | 1 (Oxime -OH) |
| Hydrogen Bond Acceptors | 3 (Ketone =O, Oxime =N-, Oxime -O-) |
| Diagnostic FTIR Frequencies | ν (C=O) ~1710 cm⁻¹, ν (C=N) ~1630 cm⁻¹, ν (O-H) ~3200 cm⁻¹ |
Mechanistic Role in Coordination Chemistry
As an application scientist, one must recognize that α -keto oximes are not mere passive spectators in the presence of transition metals; they are active architects of molecular architecture. The adjacent carbonyl group increases the acidity of the oxime proton. Upon deprotonation, the resulting oximato anion acts as a potent N,O-donor[2].
This bidentate coordination forms highly stable five-membered chelate rings with transition metals such as Ni(II), Cu(II), and Co(II)[3]. The thermodynamic stability of these complexes is driven by the chelate effect and the extensive electron delocalization across the metal-ligand backbone.
Transition metal coordination pathway of alpha-keto oximes forming stable chelates.
Synthetic Applications in Pharmaceutical Development
Beyond coordination chemistry, CAS 90608-70-1 is a highly strategic precursor in drug discovery. The oxime moiety effectively serves as a "masked" amine. When subjected to controlled reduction, it yields an α -amino ketone. Because α -amino ketones are highly reactive and prone to self-condensation, generating them in situ in the presence of an orthogonal electrophile allows for directed heterocycle construction.
A prime example is the synthesis of 5-Cyclohexyl-6-methylpyrazin-2-amine (CAS 69816-54-2) [4]. By condensing the reduced oxime intermediate with an aminoacetonitrile derivative, researchers can force a cross-condensation and subsequent cyclization[1]. The resulting pyrazine core is a privileged scaffold found in numerous kinase inhibitors and CNS-active therapeutics.
Synthetic workflow for generating pyrazine-based pharmaceutical intermediates.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, emphasizing the causality behind each reagent choice.
Protocol A: Preparation of the Bis(oximato)nickel(II) Complex
Objective: Isolate a stable transition metal chelate for structural or catalytic studies.
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Solvation: Dissolve 2.0 equivalents of 1-cyclohexyl-1,2-propanedione 2-oxime in warm absolute ethanol. Causality: Ethanol ensures complete solvation of the ligand while providing a protic environment conducive to hydrogen bonding during the transition state.
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Metal Addition: Introduce 1.0 equivalent of Nickel(II) acetate tetrahydrate. Causality: The choice of the acetate salt is critical. The acetate anion acts as an internal, mild proton sink (pKa of acetic acid ~4.76) that neutralizes the liberated oxime proton. This drives the chelation equilibrium forward without the need for harsh external bases (like NaOH) that could trigger aldol-type degradation of the diketone backbone[3].
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Reflux & Isolation: Reflux the mixture for 2-3 hours. Cool to room temperature to precipitate the complex. Filter and wash with cold ethanol.
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Self-Validation: The successful coordination is visually confirmed by a distinct color shift (typically to deep green/red). Spectroscopically, validate via FTIR: the broad free oxime O-H stretch (~3200 cm⁻¹) must disappear, replaced by lower frequency ν (M-N) and ν (M-O) vibrational bands in the 400-550 cm⁻¹ region[2].
Protocol B: Pyrazine Core Assembly (Synthesis of CAS 69816-54-2)
Objective: Convert the oxime into a substituted pyrazine scaffold.
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In-Situ Reduction: Suspend the oxime in glacial acetic acid and slowly add activated Zinc dust at 0-5°C. Causality: Zn/AcOH is selected over catalytic hydrogenation (Pd/C, H₂) because it is mild enough to selectively cleave the N-O bond without over-reducing the adjacent ketone or the bulky cyclohexyl ring.
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Condensation: Filter the unreacted zinc and immediately introduce the aminoacetonitrile derivative to the α -amino ketone solution. Causality: The immediate trapping prevents the α -amino ketone from undergoing unwanted self-dimerization (forming dihydropyrazines of identical halves).
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Aromatization: Stir at room temperature open to the atmosphere. The oxidative aromatization to the final pyrazine is thermodynamically driven and often spontaneous in the presence of atmospheric oxygen[1].
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Self-Validation: LC-MS should indicate the target mass (m/z 192.1 for [M+H]+ of the pyrazine), and ¹H-NMR will show the disappearance of the oxime proton (δ ~11.0 ppm) and the appearance of the primary amine protons.
Environmental Health and Safety (EHS) & Hazards
When scaling up reactions involving oximes, strict adherence to EHS protocols is non-negotiable:
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Sensitization: Oximes are known skin sensitizers and can cause severe allergic contact dermatitis. Nitrile gloves and a dedicated fume hood are mandatory.
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Thermal Stability: While stable at room temperature, oximes can undergo exothermic decomposition at highly elevated temperatures (often >150°C). Avoid concentrating oxime-containing solutions to total dryness under high heat.
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Toxicity: Dust inhalation can cause respiratory tract irritation. Use appropriate particulate respirators if handling large quantities of the crystalline solid.
References
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Semantic Scholar. (2012). Synthesis and Characterization of Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes with Aroylhydrazonemonoximes. Retrieved from[Link]
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International Journal of Creative Research Thoughts (IJCRT). (2025). Synthesis And Characterization Studies On Cu(II), Ni(II), And Co(II) Complexes With Bis(2- Hydroxyimino-1-Phenylpropylidene). Retrieved from [Link]
